molecular formula C24H22N4O6 B2370834 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-82-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2370834
CAS RN: 941876-82-0
M. Wt: 462.462
InChI Key: LFVHGXZIBOHWRY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O6 and its molecular weight is 462.462. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research on structurally related compounds, such as N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, indicates significant antioxidant activities. These compounds were synthesized and evaluated for their radical scavenging activity, showing moderate to significant potential. This suggests that our compound of interest might also possess antioxidant properties, which are crucial in combatting oxidative stress and could be beneficial in the research of diseases related to oxidative damage (Ahmad et al., 2012).

Antitumor and Anticancer Activity

Synthetic analogs related to the compound , particularly those with modifications on the pyrazolo[1,5-a]pyrimidine moiety, have demonstrated notable antitumor activities. These compounds were designed, synthesized, and evaluated for their in vitro antitumor activity, showing broad-spectrum antitumor activity and are considered more potent compared to certain standard drugs. Such findings imply the potential of our compound to serve as a basis for developing new antitumor agents, offering a promising direction for cancer research (Al-Suwaidan et al., 2016).

Synthesis and Bioactivity

The synthesis and pharmacological evaluation of compounds with similar structural features, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have shown antipsychotic-like profiles without interacting with dopamine receptors. This unique mechanism suggests the potential use of related compounds in neuropsychiatric research, offering an alternative to traditional antipsychotics with different side effect profiles (Wise et al., 1987).

Anti-inflammatory Activity

Compounds bearing a structural resemblance to our molecule of interest have been synthesized and evaluated for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, indicating the potential for the development of new anti-inflammatory agents. This highlights the possibility that our compound could be researched further for its anti-inflammatory properties, contributing to the treatment of inflammatory diseases (Sunder et al., 2013).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-31-19-5-3-15(11-21(19)32-2)17-13-18-24(30)27(7-8-28(18)26-17)14-23(29)25-16-4-6-20-22(12-16)34-10-9-33-20/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVHGXZIBOHWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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